molecular formula C12H18N2O4 B7556024 2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid

2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid

Cat. No. B7556024
M. Wt: 254.28 g/mol
InChI Key: YHMZFADLLRWGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid, commonly known as DMOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMOP is a synthetic compound that is used for various biochemical and physiological studies.

Scientific Research Applications

DMOP has a wide range of scientific research applications. It is primarily used in the field of neuroscience to study the role of neurotransmitters in the brain. DMOP is also used to study the mechanism of action of various drugs and their effects on the central nervous system. In addition, DMOP is used to study the effects of various drugs on the cardiovascular system and to investigate the role of various enzymes in the body.

Mechanism of Action

DMOP acts as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that is involved in the regulation of various physiological processes, including glucose metabolism, immune function, and inflammation. By inhibiting DPP-IV, DMOP can increase the levels of certain hormones, such as glucagon-like peptide-1 (GLP-1), which can improve glucose homeostasis and reduce inflammation.
Biochemical and Physiological Effects:
DMOP has been shown to have several biochemical and physiological effects. In animal studies, DMOP has been shown to improve glucose tolerance and reduce inflammation. DMOP has also been shown to increase insulin sensitivity and reduce oxidative stress. In addition, DMOP has been shown to improve cardiovascular function and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMOP is its specificity for DPP-IV. This allows researchers to study the effects of DPP-IV inhibition without the confounding effects of other enzymes. However, DMOP has some limitations in lab experiments. It can be difficult to administer DMOP to animals, as it has poor solubility in water. In addition, DMOP has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of DMOP. One area of research is the development of new DPP-IV inhibitors that are more potent and have longer half-lives. Another area of research is the investigation of the effects of DMOP on other physiological processes, such as immune function and inflammation. Finally, DMOP could be used as a tool to study the effects of various drugs on the central nervous system and the cardiovascular system.

Synthesis Methods

DMOP is synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-4-(2,2,2-trifluoroethoxy)benzaldehyde with methylamine, followed by a reaction with 3-(bromomethyl)-2,2-dimethylpropanoic acid. The final product is obtained through a purification process, which involves column chromatography and recrystallization.

properties

IUPAC Name

2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-7-10(9(3)18-13-7)5-6-11(15)14(4)8(2)12(16)17/h8H,5-6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMZFADLLRWGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N(C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid

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